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molecular formula C4H4BrN3 B017363 2-Amino-5-bromopyrimidine CAS No. 7752-82-1

2-Amino-5-bromopyrimidine

Cat. No. B017363
M. Wt: 174 g/mol
InChI Key: UHRHPPKWXSNZLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07868036B2

Procedure details

50 mmol of 5-bromo-pyrimidin-2-ylamine are dissolved in 200 ml of saturated aqueous sodium hydrogencarbonate solution. 55 mmol of chloroacetaldehyde are added to the reaction mixture and the mixture is stirred for 24 hours at 25° C. The mixture is extracted with ethyl acetate (3×300 ml) and the combined extracts are dried over sodium sulphate and evaporated under reduced pressure. Flash chromatography (SiO2 60F) of the residue provides the title compound which is identified on the basis of its Rf-value.
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
55 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5]([NH2:8])=[N:6][CH:7]=1.Cl[CH2:10][CH:11]=O>C(=O)([O-])O.[Na+]>[Br:1][C:2]1[CH:3]=[N:4][C:5]2[N:6]([CH:10]=[CH:11][N:8]=2)[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
50 mmol
Type
reactant
Smiles
BrC=1C=NC(=NC1)N
Name
Quantity
200 mL
Type
solvent
Smiles
C(O)([O-])=O.[Na+]
Step Two
Name
Quantity
55 mmol
Type
reactant
Smiles
ClCC=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 24 hours at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ethyl acetate (3×300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts are dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
Name
Type
product
Smiles
BrC=1C=NC=2N(C1)C=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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